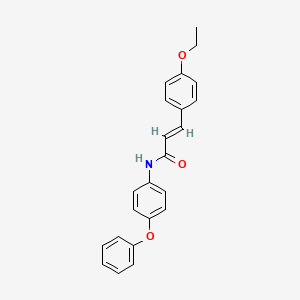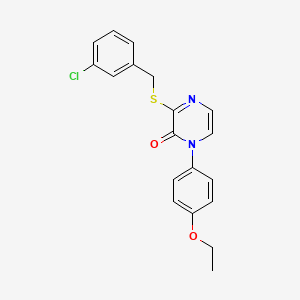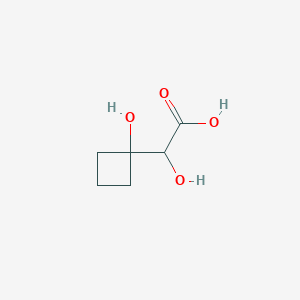
1-(3,4-二氟苯基)乙醇
描述
“1-(3,4-Difluorophenyl)ethanol” is a chemical compound with the molecular formula C8H8F2O . It is also known by other names such as “3,4-Difluoro-a-methylbenzyl alcohol” and "Benzenemethanol, 3,4-difluoro-alpha-methyl-" . It has a molecular weight of 158.14 g/mol .
Molecular Structure Analysis
The molecular structure of “1-(3,4-Difluorophenyl)ethanol” can be represented by the InChI codeInChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 . The compound has a topological polar surface area of 20.2 Ų and a complexity of 129 . Chemical Reactions Analysis
The chemical reactions involving “1-(3,4-Difluorophenyl)ethanol” have been explored in several studies . For example, one research paper discussed the efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluorophenyl) ethanone in a sustainable reaction system .Physical And Chemical Properties Analysis
“1-(3,4-Difluorophenyl)ethanol” has several computed properties. It has a molecular weight of 158.14 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 . Its exact mass and monoisotopic mass are both 158.05432120 g/mol .科学研究应用
- Ticagrelor Synthesis : (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol serves as a crucial chiral intermediate in the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes . Ticagrelor is a reversible P2Y12 receptor antagonist used to prevent atherothrombotic events in adult patients.
- Biocatalytic Approach : Researchers have explored biocatalytic solutions to produce (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Ketoreductases (KREDs) play a key role in the asymmetric reduction of the ketone precursor 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) to yield the chiral alcohol .
- KREDs, including ChKRED20, exhibit excellent chemo-, regio-, and enantio-selectivity. Their eco-friendly nature makes them valuable for industrial manufacturing of chiral pharmaceutical intermediates .
- Researchers have developed practical enzymatic processes for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Screening ketoreductase KR-01 from a KRED library enabled the transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone into the desired chiral alcohol .
- The protein engineering of ChKRED20 has been explored to enhance its thermostability and activity for bioreduction. Iterative saturation mutagenesis led to improved mutants, such as L205A, with significantly increased activity .
Pharmaceutical Intermediates
Green Chemistry and Enantioselectivity
Enzymatic Process Development
Protein Engineering and Mutagenesis
Drug Development and Synthesis
安全和危害
未来方向
Future research directions could involve the development of more efficient and sustainable methods for the synthesis of “1-(3,4-Difluorophenyl)ethanol”. For instance, one study discussed the potential of using bio-based deep eutectic solvents for highly efficient bioproduction of chiral aryl alcohol .
作用机制
Target of Action
1-(3,4-Difluorophenyl)ethanol primarily targets the enzyme NADPH-dependent carbonyl reductase . This enzyme plays a crucial role in the asymmetric reduction of ketones to chiral alcohols .
Mode of Action
The interaction of 1-(3,4-Difluorophenyl)ethanol with its target enzyme, NADPH-dependent carbonyl reductase, results in the enantioselective reduction of the ketone precursor 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) to produce (S)-2-chloro-1-(3,4-difluorophenyl)ethanol .
Biochemical Pathways
The biochemical pathway affected by 1-(3,4-Difluorophenyl)ethanol involves the transformation of ketones to chiral alcohols, catalyzed by ketoreductases . The downstream effects include the production of chiral intermediates for pharmaceuticals, such as the antiplatelet inhibitor ticagrelor .
Pharmacokinetics
It’s known that the compound is used as an intermediate in the synthesis of pharmaceuticals , suggesting it undergoes further metabolic transformations.
Result of Action
The molecular and cellular effects of 1-(3,4-Difluorophenyl)ethanol’s action result in the production of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol . This compound is a key chiral intermediate in the synthesis of the antiplatelet inhibitor ticagrelor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3,4-Difluorophenyl)ethanol. For instance, the use of low-melting solvents can promote the bioreductive transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol . The high pKa value of the carboxylic acid in the solvent and the low viscosity of the solvent can increase cell membrane permeability and improve biocatalytic efficiency .
属性
IUPAC Name |
1-(3,4-difluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIJRUFDDILTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)ethanol | |
CAS RN |
321318-21-2 | |
| Record name | 1-(3,4-difluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the advantages of using biocatalysts like ketoreductases (KREDs) for producing (S)-1-(3,4-difluorophenyl)ethanol?
A1: Traditional chemical synthesis of chiral molecules often requires harsh conditions and can generate undesirable byproducts. Utilizing KREDs offers a greener alternative. These enzymes demonstrate high selectivity, catalyzing the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to primarily yield the desired (S)-1-(3,4-difluorophenyl)ethanol [, , ]. This biocatalytic approach simplifies the process, enhances purity, and minimizes environmental impact.
Q2: How has protein engineering been employed to improve the biocatalytic production of (S)-1-(3,4-difluorophenyl)ethanol?
A2: Researchers have successfully enhanced the efficiency of KREDs for this specific reaction using protein engineering techniques. For example, site-directed mutagenesis and directed evolution have created KRED variants with improved activity, thermostability, and substrate tolerance [, , ]. These modifications allow for higher substrate loadings, increased production rates, and ultimately, a more cost-effective process.
Q3: Can you elaborate on the use of "aromatic residue scanning" in engineering a KRED variant for enhanced synthesis?
A3: This innovative approach focuses on mutating specific amino acid residues within the enzyme's active site []. By substituting these sites with aromatic amino acids like tyrosine, tryptophan, and phenylalanine, researchers introduce steric hindrance and potential π-π interactions. This strategy led to the identification of a KRED variant with significantly improved catalytic efficiency (17.2-fold increase) for the production of (S)-1-(3,4-difluorophenyl)ethanol [].
Q4: Beyond optimizing the enzyme, have there been efforts to improve the overall biocatalytic reaction system for (S)-1-(3,4-difluorophenyl)ethanol synthesis?
A4: Yes, researchers have explored using deep eutectic solvents (DESs) as co-solvents in the reaction system []. Specifically, a choline acetate/lysine (ChAc/Lys) DES demonstrated promising results. Its presence enhanced coenzyme regeneration and improved cell membrane permeability, leading to a higher conversion rate of the substrate [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2619533.png)

![3-methyl-1-(1-(2-(5-oxo-2,3,6,7,8,9-hexahydro-5H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2619536.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2619538.png)
![4-(1-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2619539.png)
![N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2619540.png)
![2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2619542.png)
![2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2619543.png)


![N-[(1-hydroxycyclopentyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2619547.png)


